molecular formula C9H11ClN4 B1286301 5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl CAS No. 1177307-10-6

5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl

Cat. No.: B1286301
CAS No.: 1177307-10-6
M. Wt: 210.66 g/mol
InChI Key: YSQHZTQFZVFLIX-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

    Agriculture: The compound is explored for its use as a fungicide or pesticide.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method involves the reaction of 2-methylphenylhydrazine with formic acid under reflux conditions to form the triazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring, potentially leading to amine derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-ylamine: Another triazole derivative with similar structural features.

    5-Phenyl-4H-1,2,4-triazol-3-ylamine: A simpler triazole derivative without the methylphenyl group.

Uniqueness

5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications.

Properties

IUPAC Name

5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQHZTQFZVFLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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